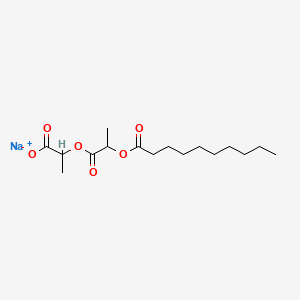
Sodium capryl lactylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium capryl lactylate is a multifunctional ingredient commonly used in personal care and cosmetic products. It is known for its gentle cleansing and antimicrobial properties, making it a popular choice in formulations aimed at being both effective and mild on the skin. This compound is derived from the combination of fatty acids, such as caprylic acid, with lactic acid, resulting in a biodegradable and skin-friendly emulsifier and surfactant .
準備方法
Synthetic Routes and Reaction Conditions: Sodium capryl lactylate is synthesized through the esterification of lactic acid with caprylic acid. The reaction typically involves heating the fatty acid and lactic acid together in the presence of a catalyst, such as sulfuric acid, to promote ester bond formation. The reaction is carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reactants are combined in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The resulting product is then neutralized with sodium hydroxide to form the sodium salt of the ester .
化学反応の分析
Types of Reactions: Sodium capryl lactylate primarily undergoes hydrolysis and saponification reactions. Hydrolysis occurs when the compound is exposed to water, breaking the ester bond and releasing lactic acid and caprylic acid. Saponification involves the reaction of the ester with a strong base, such as sodium hydroxide, to form soap and glycerol .
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Saponification: Sodium hydroxide, heat.
Major Products Formed:
Hydrolysis: Lactic acid and caprylic acid.
Saponification: Soap (sodium caprylate) and glycerol.
科学的研究の応用
Sodium capryl lactylate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its antimicrobial properties and potential use in topical formulations for skin infections.
作用機序
Sodium capryl lactylate exerts its effects primarily through its surfactant properties. It reduces the surface tension between water and oil phases, allowing for the formation of stable emulsions. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound targets the lipid bilayer of microbial cells, causing increased permeability and leakage of cellular contents .
類似化合物との比較
- Sodium lauroyl lactylate
- Sodium stearoyl lactylate
- Sodium cocoyl lactylate
Comparison: Sodium capryl lactylate is unique due to its specific combination of caprylic acid and lactic acid, which provides a balance of mildness and effectiveness. Compared to sodium lauroyl lactylate, which is derived from lauric acid, this compound is generally milder and more suitable for sensitive skin. Sodium stearoyl lactylate, derived from stearic acid, offers more robust emulsifying properties but may be less gentle on the skin. Sodium cocoyl lactylate, derived from coconut fatty acids, shares similar mildness but may have different sensory properties in formulations .
特性
IUPAC Name |
sodium;2-(2-decanoyloxypropanoyloxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O6.Na/c1-4-5-6-7-8-9-10-11-14(17)21-13(3)16(20)22-12(2)15(18)19;/h12-13H,4-11H2,1-3H3,(H,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQSERIFTYSYLE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

